molecular formula C17H27NO4 B8214259 tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate

tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate

Cat. No.: B8214259
M. Wt: 309.4 g/mol
InChI Key: YHAKTAHUKHSHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate: . It is known for its unique structure, which includes a tert-butyl group, a hydroxyphenoxy group, and a hexyl chain linked to a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate typically involves the reaction of tert-butyl carbamate with 6-(2-hydroxyphenoxy)hexyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reactant in the synthesis of various organic compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a protective group in peptide synthesis.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate various biological processes and pathways .

Comparison with Similar Compounds

    tert-Butyl N-(6-hydroxyhexyl)carbamate: Similar structure but lacks the hydroxyphenoxy group.

    tert-Butyl N-(6-bromohexyl)carbamate: Contains a bromo group instead of a hydroxyphenoxy group.

Uniqueness: tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate is unique due to the presence of both the hydroxyphenoxy group and the carbamate functional group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

tert-butyl N-[6-(2-hydroxyphenoxy)hexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-17(2,3)22-16(20)18-12-8-4-5-9-13-21-15-11-7-6-10-14(15)19/h6-7,10-11,19H,4-5,8-9,12-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAKTAHUKHSHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCOC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.